4-Octylphenol-d4
Overview
Description
4-Octylphenol-d4 is a deuterated form of 4-octylphenol, where four hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in analytical chemistry due to its stability and distinguishable mass. The molecular formula of this compound is C14D4H18O, and it has a molecular weight of 210.349 .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Octylphenol-d4 can be synthesized through the alkylation of phenol with octene in the presence of a deuterated catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves the use of deuterated reagents and catalysts to achieve high yields and purity. The process includes the purification of the final product through distillation and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Octylphenol-d4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-Octylphenol-d4 is widely used in scientific research due to its unique properties:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of phenolic compounds.
Environmental Studies: Employed in the study of environmental pollutants and their degradation products.
Biological Research: Used to investigate the effects of phenolic compounds on biological systems, including endocrine disruption studies.
Industrial Applications: Utilized in the synthesis of surfactants, resins, and other industrial chemicals.
Mechanism of Action
4-Octylphenol-d4 exerts its effects through interactions with various molecular targets:
Estrogen Receptors: Binds to estrogen receptors, mimicking the action of natural estrogens and disrupting endocrine functions.
Thyroid Gland: Alters the structure and function of the thyroid gland, affecting hormone levels and metabolic processes.
Enzymatic Pathways: Interacts with enzymes involved in hormone synthesis and metabolism, leading to changes in physiological functions.
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: Another alkylphenol with similar endocrine-disrupting properties.
4-tert-Octylphenol: A structural isomer with similar chemical properties but different biological effects.
Uniqueness
4-Octylphenol-d4 is unique due to its deuterated nature, which provides stability and allows for precise analytical measurements. Its use as an internal standard in analytical chemistry sets it apart from other similar compounds .
Properties
CAS No. |
1246815-03-1 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
210.353 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-octylphenol |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i9D,10D,11D,12D |
InChI Key |
NTDQQZYCCIDJRK-IRYCTXJYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)O |
Synonyms |
p-(n-Octyl)phenol-d4; p-Octylphenol-d4; OP-d4; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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